Ceratotoxin B
CAS No.: 150671-05-9
Cat. No.: VC21541071
Molecular Formula: C₁₃₅H₂₃₅N₃₅O₃₂
Molecular Weight: 2860.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150671-05-9 |
|---|---|
| Molecular Formula | C₁₃₅H₂₃₅N₃₅O₃₂ |
| Molecular Weight | 2860.5 g/mol |
| IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C135H235N35O32/c1-23-76(12)106(165-117(183)88(142)70-171)128(194)144-69-104(174)154-99(71-172)125(191)150-83(19)113(179)160-95(67-87-44-27-26-28-45-87)124(190)159-93(50-33-39-59-140)122(188)157-91(48-31-37-57-138)120(186)149-84(20)116(182)162-97(65-73(6)7)132(198)168-61-41-52-100(168)126(192)164-105(75(10)11)130(196)151-85(21)111(177)156-92(49-32-38-58-139)121(187)158-94(51-34-40-60-141)123(189)166-107(77(13)24-2)129(195)143-68-103(173)153-89(46-29-35-55-136)118(184)147-79(15)109(175)145-81(17)114(180)161-96(64-72(4)5)133(199)169-62-42-53-101(169)127(193)167-108(78(14)25-3)131(197)152-86(22)112(178)155-90(47-30-36-56-137)119(185)148-80(16)110(176)146-82(18)115(181)163-98(66-74(8)9)134(200)170-63-43-54-102(170)135(201)202/h26-28,44-45,72-86,88-102,105-108,171-172H,23-25,29-43,46-71,136-142H2,1-22H3,(H,143,195)(H,144,194)(H,145,175)(H,146,176)(H,147,184)(H,148,185)(H,149,186)(H,150,191)(H,151,196)(H,152,197)(H,153,173)(H,154,174)(H,155,178)(H,156,177)(H,157,188)(H,158,187)(H,159,190)(H,160,179)(H,161,180)(H,162,182)(H,163,181)(H,164,192)(H,165,183)(H,166,189)(H,167,193)(H,201,202)/t76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,105-,106-,107-,108-/m0/s1 |
| Standard InChI Key | LZXMDTIXCKHFGQ-NBKZZIEESA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)N |
| SMILES | CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)N |
Introduction
Structural Characteristics and Properties
Ceratotoxin B is a 29-amino acid peptide with a molecular weight of 2.86 kDa. The peptide's primary structure has been determined through automated Edman degradation, revealing its complete amino acid sequence . Ceratotoxin B shares significant structural similarity with Ceratotoxin A, differing only in two amino acid positions: phenylalanine at position 6 (instead of leucine) and alanine at position 19 (instead of isoleucine) .
Primary Structure and Amino Acid Composition
Ceratotoxin B's primary sequence is notable for its high content of basic and hydrophobic residues. The complete amino acid sequence is as follows:
Table 1: Primary Structure of Ceratotoxin B
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | 28 | 29 |
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Residue | S | I | G | S | A | F | K | K | A | L | P | V | A | K | K | I | G | K | A | A | L | P | I | A | K | A | A | L | P |
Ceratotoxin B completely lacks acidic amino acids, cysteine, methionine, tyrosine, and tryptophan. It contains six lysine residues that contribute to its strong basic character, giving it a calculated isoelectric point of 11.49 . This high basicity is evident in its behavior during ion exchange chromatography.
Physicochemical Properties
Ceratotoxin B exhibits several notable physicochemical properties that contribute to its antibacterial efficacy:
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Heat stability: The peptide retains its antibacterial activity even after heat treatment at 100°C .
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Strong basicity: With an isoelectric point of 11.49, it carries a significant positive charge at physiological pH.
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Amphiphilicity: When modeled as an α-helix, Ceratotoxin B forms a perfect amphiphilic peptide with polar residues aligned on one side of the helix .
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Molecular organization: While the calculated molecular weight of a single peptide is 2.86 kDa, native Ceratotoxin B appears to form polymers consisting of approximately 4-6 subunits in the gland secretion .
Isolation and Purification Methods
Ceratotoxin B was first isolated from the female reproductive accessory glands of Ceratitis capitata through a multi-step purification process. The comprehensive isolation protocol demonstrates the methodical approach required to obtain pure antibacterial peptides from complex biological samples.
Extraction Procedure
The isolation of Ceratotoxin B began with the collection of accessory gland secretions from female Mediterranean fruit flies. These glands were dissected and their contents extracted for further purification . This initial extract contained a mixture of proteins and peptides with various biological activities.
Chromatographic Purification
The purification process employed several sequential chromatographic techniques:
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Sephadex G-50 gel filtration: Initial separation based on molecular size.
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CM-Sepharose FPLC (Fast Protein Liquid Chromatography): Ion exchange chromatography using a discontinuous gradient of ammonium acetate buffer (pH 6.6) .
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Second CM-Sepharose FPLC: Further purification using a smoother molarity gradient to separate the anti-E. coli activity from other proteins .
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Superose 12 FPLC gel filtration: Molecular size determination, revealing a major peak corresponding to approximately 14 kDa .
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RP428 HPLC (High-Performance Liquid Chromatography): Final separation of Ceratotoxin A and B .
The purification was monitored using antibacterial activity assays against Escherichia coli and Micrococcus luteus, with Ceratotoxin B showing specific activity against E. coli .
Biological Activities
Ceratotoxin B exhibits several distinct biological activities that have been characterized through various experimental approaches. These activities reveal its potential role in the insect's reproductive system and possible applications in antimicrobial research.
Antibacterial Activity
Ceratotoxin B demonstrates potent antibacterial activity, particularly against gram-negative bacteria such as Escherichia coli. The peptide's activity was quantified in inhibition zone assays, showing significant anti-E. coli activity at nanomolar concentrations . This activity is comparable to other antibacterial peptides from insects, suggesting a conserved mechanism of action.
The antibacterial activity of Ceratotoxin B appears to be mediated through bacterial membrane disruption, consistent with its amphiphilic nature when folded into an α-helical structure. This membrane-disruptive mechanism is common among cationic antimicrobial peptides and often leads to bacterial cell lysis .
Haemolytic Activity
In addition to its antibacterial properties, Ceratotoxin B also exhibits haemolytic activity against mammalian erythrocytes, though at significantly higher concentrations than required for antibacterial effects. Experimental data indicates that the minimal amount of pure Ceratotoxin needed to produce a lysis halo in human erythrocytes was at least eight times higher than the amount needed to produce an antibacterial halo .
Table 2: Comparative Biological Activities of Ceratotoxin B
| Activity Type | Minimal Effective Concentration | Relative Potency |
|---|---|---|
| Anti-E. coli | Lower (approximately 1-2 nmol) | High |
| Haemolytic | Higher (approximately 8-16 nmol) | Moderate |
This differential activity profile suggests a certain degree of selectivity for bacterial membranes over mammalian cell membranes, which is an important consideration for potential therapeutic applications.
Structural Relationships with Other Antimicrobial Peptides
Ceratotoxin B shares structural features with several families of antimicrobial peptides, providing insights into its evolutionary origin and mechanism of action.
Comparison with Other Ceratotoxins
Ceratotoxin B is part of a family of related peptides found in the reproductive accessory glands of Ceratitis capitata. This family includes Ceratotoxins A, C, and D, with Ceratotoxin B being most closely related to Ceratotoxin A . The two peptides differ by only two amino acid substitutions: phenylalanine instead of leucine at position 6 and alanine instead of isoleucine at position 19 .
These minor differences in the primary structure may contribute to subtle variations in biological activity, though both peptides demonstrate similar antibacterial and haemolytic properties. The ratio of Ceratotoxin A to B in the accessory gland secretion is approximately 2:1, suggesting potential functional significance to maintaining both variants .
| Peptide | Length (aa) | % Basic Residues | Amphipathic | Source |
|---|---|---|---|---|
| Ceratotoxin B | 29 | 20.7% (6/29) | Yes | Ceratitis capitata (insect) |
| Cecropin | 35-39 | Approximately 20% | Yes | Lepidoptera (insects) |
| Melittin | 26 | 23.1% (6/26) | Yes | Apis mellifera (honey bee) |
| Magainin | 23 | 17.4% (4/23) | Yes | Xenopus laevis (frog) |
This structural conservation across diverse species suggests evolutionary convergence toward effective mechanisms for membrane disruption and antimicrobial activity.
Genetic Basis and Evolution
Research into the genetic basis of Ceratotoxin B has revealed intriguing aspects of its evolutionary history and genomic organization within the Mediterranean fruit fly.
Gene Structure and Organization
The gene encoding Ceratotoxin B is part of a family of related genes in the Ceratitis capitata genome. Genomic analysis has identified multiple genes encoding different Ceratotoxin variants, suggesting gene duplication events during evolution . The Ceratotoxin gene family includes genes encoding Ceratotoxins A, B, C, and D, with some variants having multiple gene copies (such as A1, A2, C1, and C2) .
Partial genomic sequences encoding Ceratotoxin B precursors have been determined, revealing the gene structure including exons and introns . The precursor protein includes a signal peptide that is cleaved to produce the mature antibacterial peptide.
Evolutionary Considerations
Comparative genomic studies between Ceratitis capitata and the closely related Ceratitis rosa have provided insights into the evolution of the Ceratotoxin gene family. Sequence and phylogenetic analyses suggest that the evolution of this gene family might be viewed as a combination of duplication events that occurred both before and after the split between these two Ceratitis species .
Interestingly, while Ceratotoxin-like sequences have been detected in C. rosa through genomic hybridization, attempts to identify members of this gene family in other tephritid flies using low-stringency Southern blot analyses have been unsuccessful . This suggests that the Ceratotoxin gene family might be relatively recent in evolutionary terms, possibly specific to the Ceratitis genus.
Biological Role in the Mediterranean Fruit Fly
The natural role of Ceratotoxin B in Ceratitis capitata appears to be related to reproductive biology, specifically in protecting the reproductive tract and potentially the eggs from bacterial infection.
Expression Pattern
Ceratotoxin B is expressed specifically in the female reproductive accessory glands of Ceratitis capitata . This sex-specific expression pattern suggests a specialized role in female reproductive biology. The peptide is secreted into the lumen of the accessory glands and becomes part of the secretion that is transferred during mating or egg-laying.
Functional Significance
The antibacterial properties of Ceratotoxin B suggest that its primary function is to protect:
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The female reproductive tract from bacterial infections that might compromise fertility.
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Laid eggs from potential bacterial pathogens in the environment.
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Sperm stored in the spermathecae from bacterial contamination, potentially enhancing reproductive success.
This protective role is particularly significant given that Ceratitis capitata females lay eggs in ripening fruit, an environment rich in microorganisms that could potentially infect the eggs or developing larvae.
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